![molecular formula C12H7N3 B13899012 9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
9H-Pyrido[2,3-b]indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido[2,3-b]indole-4-carbonitrile: is a nitrogen-containing heterocyclic compound that belongs to the indole family Indoles are known for their versatile chemical properties and significant biological activities This compound is characterized by a fused pyridine and indole ring system with a nitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indole-4-carbonitrile typically involves multicomponent reactions. One common method includes the cyclocondensation reaction of 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide in the presence of a catalyst such as silica-supported ionic liquid [pmim]HSO4 SiO2 . Another method involves the reaction of 1-(2-furyl)-3-(4-methoxyphenyl)-2-propylene-1-ketone with adjacent aminophenyl acetonitrile in the presence of tosic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions: 9H-Pyrido[2,3-b]indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
科学的研究の応用
Chemistry: 9H-Pyrido[2,3-b]indole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding. It is also used in the synthesis of biologically active alkaloids .
Medicine: Research has indicated that derivatives of this compound exhibit anticancer, antimicrobial, and neuroprotective properties. These derivatives are being explored for their therapeutic potential .
Industry: In the industrial sector, the compound is used in the development of novel materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
作用機序
The mechanism of action of 9H-Pyrido[2,3-b]indole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . It also exhibits intercalation with DNA, which can influence gene expression and cellular processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
類似化合物との比較
9H-Pyrido[3,4-b]indole (Norharman): This compound shares a similar indole structure but differs in the position of the nitrogen atom in the pyridine ring.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its applications in neurodegenerative disease research.
β-Carboline: Represents a class of compounds with diverse biological activities, including neuroprotective and anticancer properties.
Uniqueness: 9H-Pyrido[2,3-b]indole-4-carbonitrile is unique due to its specific nitrile substitution at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
特性
分子式 |
C12H7N3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
9H-pyrido[2,3-b]indole-4-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-7-8-5-6-14-12-11(8)9-3-1-2-4-10(9)15-12/h1-6H,(H,14,15) |
InChIキー |
BFITZJJVFPSSKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


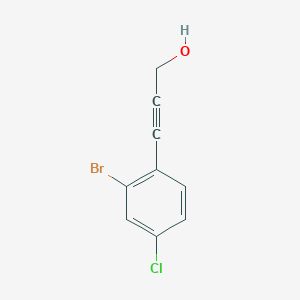

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)

![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
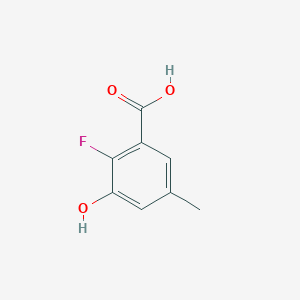


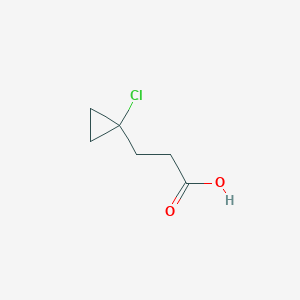
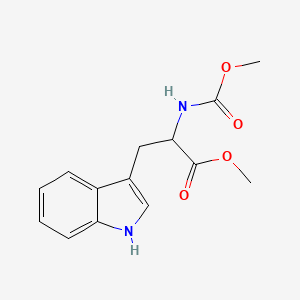
![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
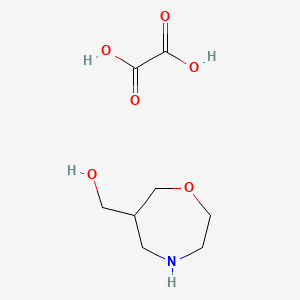
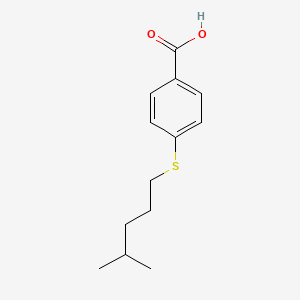
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
